molecular formula C10H13NO2 B3389785 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol CAS No. 937691-90-2

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Cat. No.: B3389785
CAS No.: 937691-90-2
M. Wt: 179.22 g/mol
InChI Key: HDKOHPPRCQYVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol is a functionalized tetrahydroquinoline derivative of high interest in organic synthesis and medicinal chemistry research. The compound features a fused benzene and piperidine ring system, substituted with a methoxy group and a hydroxy group, making it a versatile chiral building block or intermediate for the synthesis of more complex molecules . Researchers utilize this scaffold to develop novel compounds for pharmaceutical and biological applications. The tetrahydroquinoline core is a privileged structure found in numerous bioactive molecules and natural products . As a multifunctional intermediate, it can be used in various chemical transformations, including further functionalization of the hydroxyl group or the nitrogen atom. This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use and must not be used for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (SDS) and handle this material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,10-12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOHPPRCQYVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937691-90-2
Record name 6-methoxy-1,2,3,4-tetrahydroquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide addresses the chemical properties of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol. It is important to note that publicly available experimental data for this specific molecule is scarce. The primary resource, PubChem, lists predicted properties but lacks citations to literature or patents, indicating it is not a well-characterized compound.[1]

To provide a comprehensive and practical resource, this guide will focus on the parent compound, 6-Methoxy-1,2,3,4-tetrahydroquinoline . The chemical properties, reactivity, and synthetic pathways of this core structure are well-documented and provide a strong foundational understanding for researchers interested in its derivatives, including the 4-ol variant.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a prevalent motif in a wide array of natural products and synthetic bioactive molecules.[2][3] This bicyclic heterocycle, consisting of a fused benzene and piperidine ring, serves as a valuable scaffold in medicinal chemistry.[4] The introduction of a methoxy group at the 6-position, as in 6-Methoxy-1,2,3,4-tetrahydroquinoline, significantly influences the molecule's electronic properties, solubility, and biological interactions.[4] This compound and its derivatives are of significant interest as intermediates in the synthesis of pharmaceuticals and as potential therapeutic agents themselves, notably in the development of novel antitumor agents.[5][6]

Physicochemical and Spectral Properties

General Properties

6-Methoxy-1,2,3,4-tetrahydroquinoline is typically a solid at room temperature, with its appearance ranging from colorless to a dark brown or pale yellow, depending on purity.[4][7] It exhibits moderate polarity due to the methoxy substituent, which affects its solubility in organic solvents.[4]

PropertyValueSource
Molecular Formula C10H13NO[8][9]
Molecular Weight 163.22 g/mol [8][9]
CAS Number 120-15-0[8][9]
Melting Point 37-41 °C[10]
Appearance Dark brown solid[7]
Predicted Data for this compound

While experimental data is lacking, computational predictions provide some insight into the properties of the 4-ol derivative.

PropertyPredicted ValueSource
Molecular Formula C10H13NO2[1]
Monoisotopic Mass 179.09464 Da[1]
XlogP 1.2[1]
[M+H]+ m/z 180.10192[1]
[M+Na]+ m/z 202.08386[1]
Spectral Data

Definitive characterization of 6-Methoxy-1,2,3,4-tetrahydroquinoline relies on standard spectroscopic techniques.

  • Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound. For 6-Methoxy-1,2,3,4-tetrahydroquinoline, the expected molecular ion peak would be at m/z 163.22.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretches from the methoxy group.

Synthesis and Reactivity

Synthetic Approaches

A common and efficient method for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline involves the reduction of 6-methoxyquinoline.

Synthesis_Workflow start 6-Methoxyquinoline reagents Cu(OAc)2 B2(OH)4 Acetonitrile start->reagents Add conditions Stir at 40°C for 8h reagents->conditions Under product 6-Methoxy-1,2,3,4- tetrahydroquinoline conditions->product Yields

Caption: A generalized workflow for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline.

A detailed experimental protocol for this transformation is as follows:

Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline [10]

  • Reaction Setup: To a 20 mL Schlenk tube, add 6-methoxyquinoline (1a; 65 mg, 0.5 mmol), Cu(OAc)₂ (4.5 mg, 0.025 mmol), B₂(OH)₄ (135 mg, 1.5 mmol), and acetonitrile (2.0 mL).

  • Reaction Conditions: Stir the reaction mixture at 40 °C for 8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Add water (10 mL) to the concentrated residue.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification:

    • Combine the organic phases.

    • Dry the combined organic layers over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by column chromatography using a petroleum ether/ethyl acetate (8:1) mixture as the eluent to yield the final product.

Key Reactions

The tetrahydroquinoline scaffold, particularly the nitrogen atom, is a key site for further chemical modifications. One of the most significant reactions is the Buchwald-Hartwig coupling, which allows for the synthesis of N-aryl derivatives.[5] These derivatives have shown significant potential as antitumor agents.[5][6]

Buchwald_Hartwig_Coupling cluster_reactants Reactants tetrahydroquinoline 6-Methoxy-1,2,3,4- tetrahydroquinoline catalyst Palladium Catalyst Ligand Base tetrahydroquinoline->catalyst Couple with aryl_halide Aryl Halide (e.g., Phenyl, Naphthyl) aryl_halide->catalyst Couple with product N-Aryl-6-methoxy-1,2,3,4- tetrahydroquinoline catalyst->product Forms

Caption: Schematic of the Buchwald-Hartwig coupling reaction.

This reaction is pivotal for creating a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

Applications in Research and Drug Development

6-Methoxy-1,2,3,4-tetrahydroquinoline is a valuable building block in the synthesis of more complex molecules.[8] Its primary area of application appears to be in the development of anticancer agents.

  • Tubulin Polymerization Inhibitors: N-aryl derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoline have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site.[5] Certain analogues have demonstrated extremely high cytotoxicity against various human tumor cell lines, with potency significantly greater than paclitaxel in some cases.[5] The tetrahydroquinoline moiety acts as a constrained linker that contributes to the high potency of these compounds.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Methoxy-1,2,3,4-tetrahydroquinoline.

  • Hazards: It is known to cause skin irritation and serious eye irritation.[8][13] It may also cause respiratory irritation.[8][13]

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

    • Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13]

    • Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8] Keep away from oxidizing agents.[8]

Conclusion

References

  • PubChem. (n.d.). 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET: 6-Methoxyquinoline. [Link]

  • ResearchGate. (2025). Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. [Link]

  • Shi, L., et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Molecules, 18(7), 7846-7863. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • PubMed. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5429-5437. [Link]

  • figshare. (2016). Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride. [Link]

  • NIST. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST WebBook. [Link]

  • MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6981. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • mzCloud. (2015). 6 Methoxyquinoline. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]

  • MDPI. (2021). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Molbank, 2021(2), M1220. [Link]

  • MDPI. (2025). Nature-Inspired Molecules as Inhibitors in Drug Discovery. Molecules, 30(22), 5031. [Link]

  • Chem. (2025). New light-driven process could accelerate the discovery of new drugs. [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. [Link]

  • ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 58(4), 49-59. [Link]

Sources

The 6-Methoxy-1,2,3,4-Tetrahydroquinoline Scaffold: A Technical Pharmacological Review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methoxy-1,2,3,4-tetrahydroquinoline (6-OMe-THQ) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution. Unlike its fully aromatic quinoline precursor, the tetrahydro- form possesses a flexible, puckered ring system (half-chair conformation) and a basic nitrogen center (


), allowing for unique binding modes in hydrophobic pockets.

This guide analyzes the pharmacology of 6-OMe-THQ with a specific focus on two high-value therapeutic areas: tubulin polymerization inhibition (Oncology) and TRPM8 channel modulation (Neuropathic Pain) . It provides validated synthetic protocols and mechanistic insights required for lead optimization.

Part 1: Structural & Electronic Basis

The 6-methoxy substituent is not merely a lipophilic handle; it is an electronic tuner of the THQ core.

  • Electronic Activation: The methoxy group at position 6 is an electron-donating group (EDG) via resonance. This increases electron density on the aromatic ring, specifically enhancing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding sites.
  • Metabolic Blocking: Substitution at the 6-position blocks metabolic oxidation at this highly reactive site (para to the nitrogen), forcing CYP450 enzymes to attack less favorable positions or proceed via O-demethylation.

  • Conformational Bias: The

    
     hybridized C2 and C3 carbons allow the ring to adopt a half-chair conformation, positioning substituents at C2 in pseudo-axial or pseudo-equatorial orientations, critical for chiral recognition.
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 6-OMe-THQ Scaffold N1 N1 Position (Hydrophobic Tolerance) Core->N1 C2 C2/C4 Position (Stereogenic Centers) Core->C2 C6 C6-Methoxy (Electronic Anchor) Core->C6 Tubulin Tubulin (Colchicine Site) Requires N-Aryl N1->Tubulin Rigid Aryl Group TRPM8 TRPM8 Channel Requires Lipophilic N-Linker N1->TRPM8 Flexible Alkyl/Benzyl C2->TRPM8 Chiral Selectivity C6->Tubulin H-bond Acceptor Metab CYP2D6/3A4 O-Demethylation Site C6->Metab Metabolic Soft Spot

Figure 1: SAR Logic of the 6-OMe-THQ scaffold. The N1 and C6 positions are the primary vectors for divergent pharmacological activity.

Part 2: Therapeutic Applications & Mechanism of Action[1]

Oncology: Tubulin Polymerization Inhibition

N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines function as potent inhibitors of tubulin polymerization, targeting the colchicine-binding site .[1]

  • Mechanism: The 6-methoxy group mimics the methoxy pattern of colchicine or combretastatin A-4. The THQ core acts as a bioisostere for the B-ring of colchicine.

  • Key Data: Derivatives such as N-(4-methoxyphenyl)-6-methoxy-THQ have demonstrated

    
     values in the 1.5–2.0 nM  range against multidrug-resistant cell lines (e.g., KBvin), outperforming paclitaxel.
    
  • Causality: The N-aryl moiety locks the THQ into a conformation that fits the interface between

    
    - and 
    
    
    
    -tubulin, preventing microtubule assembly and inducing mitotic arrest at the G2/M phase.
Neurology: TRPM8 Antagonism

The scaffold is utilized in designing antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a sensor for cold and menthol implicated in neuropathic pain and cold allodynia.[2]

  • Mechanism: These compounds bind to the voltage-sensing domain (VSD) or the pore loop. The lipophilic THQ core wedges into the transmembrane hydrophobic pocket, stabilizing the closed state of the channel.

  • Signaling Pathway:

TRPM8_Pathway Stimulus Cold / Menthol Receptor TRPM8 Channel (Open) Stimulus->Receptor IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Block Channel Blocked (Analgesia) Receptor->Block conformation locked Antagonist 6-OMe-THQ Ligand Antagonist->Receptor Allosteric Binding Depolar Membrane Depolarization IonFlux->Depolar Pain Nociceptive Signal (Cold Allodynia) Depolar->Pain Block->IonFlux Inhibits

Figure 2: TRPM8 modulation pathway. The 6-OMe-THQ ligand acts as an antagonist, preventing ion influx and subsequent nociceptive signaling.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis via Catalytic Hydrogenation

Objective: Synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline from 6-methoxyquinoline. Rationale: Direct hydrogenation is preferred over hydride reduction (e.g., NaBH4) to avoid partial reduction or over-reduction byproducts.

Reagents:

  • Substrate: 6-Methoxyquinoline (1.0 eq)

  • Catalyst: PtO2 (Adam’s Catalyst) or 10% Pd/C (5 wt%)

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol with 1.0 eq HCl

  • Hydrogen Source: H2 gas (Balloon pressure or 50 psi)

Step-by-Step Workflow:

  • Preparation: Dissolve 6-methoxyquinoline (10 mmol) in glacial acetic acid (30 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add PtO2 (50 mg) under an inert argon atmosphere. Caution: Dry catalyst can ignite methanol vapors.

  • Hydrogenation: Purge the vessel with H2 gas three times. Pressurize to 50 psi (Parr shaker) or maintain a balloon for 12–24 hours at room temperature.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (fluorescent under UV) should disappear; the product is less polar and turns blue/purple with ninhydrin stain (secondary amine).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate. Basify the residue with saturated NaHCO3 (pH ~8-9). Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over Na2SO4. Concentrate. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of aromatic protons at C2/C3 and appearance of multiplets at

    
     3.25 (t, 2H, C2-H), 2.78 (t, 2H, C4-H), and 1.95 (m, 2H, C3-H).
    
  • Yield: Target >85%.

Protocol B: Tubulin Polymerization Assay

Objective: Quantify the inhibitory potency of the derivative.

  • Reagent Prep: Use purified bovine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) to tubulin (10 µM final conc) in a 96-well plate at 4°C.

  • Activation: Shift temperature to 37°C to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: The

    
     is calculated based on the reduction of the maximum polymerization rate (
    
    
    
    ) compared to the DMSO control.

Part 4: Pharmacokinetics & Metabolism (ADME)

The 6-methoxy group significantly influences the metabolic fate of the molecule.

ParameterCharacteristicImplication for Drug Design
Lipophilicity LogP ~ 2.0 - 2.5Good blood-brain barrier (BBB) penetration; ideal for CNS targets like TRPM8.
Metabolism (Phase I) O-Demethylation The primary metabolic route (CYP2D6/CYP3A4) yields 6-hydroxy-THQ. This phenol metabolite is often rapidly glucuronidated (Phase II) and excreted.
Metabolism (Phase I) N-Oxidation Secondary amines are prone to N-oxidation or N-dealkylation if substituted.
Solubility ModerateThe basic nitrogen allows for salt formation (HCl, mesylate) to improve aqueous solubility for formulation.

Self-Validating Metabolic Check: When designing analogs, if the in vivo half-life is too short, consider replacing the 6-OMe with a 6-OCF3 or 6-Cl group to block the O-demethylation pathway while maintaining electronic properties.

References

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as Tubulin Inhibitors Source: National Institutes of Health (NIH) / PubMed Citation: "N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin."[1] URL:[Link]

  • TRPM8 Antagonists and Discovery Source: ACS Medicinal Chemistry Letters Citation: "Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain." URL:[Link]

  • CYP450 Metabolism of Methoxy-Quinolines Source: Oxford Academic / Journal of Analytical Toxicology Citation: "CYP450-Mediated Metabolism of Mitragynine (structurally related methoxy-indole/quinoline) and Investigation of Metabolites." URL:[Link]

Sources

Methodological & Application

Application Note: HPLC-MS/MS Quantification of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The analyte 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol (hereafter 6-MTHQ-4-ol ) is a critical pharmacophore often encountered as a metabolic intermediate in the degradation of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine) or as a synthetic precursor in the development of novel tetrahydroquinoline-based therapeutics.

Quantifying 6-MTHQ-4-ol presents distinct bioanalytical challenges:

  • Polarity & Basicity: The molecule contains both a secondary amine (tetrahydroquinoline ring) and a hydroxyl group at the C4 position, making it polar and basic (pKa ~9.5–10.5). This often leads to peak tailing on standard C18 columns due to silanol interactions.

  • Stereochemistry: The C4 position is a chiral center. While this protocol describes an achiral quantification method, the chromatographic conditions are selected to allow for potential chiral adaptation.

  • Matrix Interference: As a low-molecular-weight compound (MW 179.22 Da), it falls into a mass range with high background noise in biological matrices.

This Application Note details a robust, self-validating HPLC-MS/MS protocol designed to overcome these challenges using Electrospray Ionization (ESI) in positive mode.

Method Development Strategy (The "Why")

Chromatographic Selection

Standard C18 columns often fail to retain polar amines or produce significant tailing. To mitigate this, we utilize a Phenyl-Hexyl stationary phase.

  • Mechanism: The Phenyl-Hexyl phase provides unique

    
     interactions with the benzene ring of the tetrahydroquinoline, enhancing retention and selectivity compared to hydrophobic interaction alone.
    
  • Mobile Phase: A slightly acidic mobile phase (0.1% Formic Acid) is essential to protonate the secondary amine (

    
    ), ensuring solubility and maximizing ionization efficiency in the MS source.
    
Mass Spectrometry Design
  • Ionization: ESI Positive mode ([M+H]+) is the only viable option due to the basic nitrogen.

  • Fragmentation Logic (MRM):

    • Precursor:

      
       180.2 ([M+H]+).
      
    • Primary Product (Quantifier):

      
       162.2. The loss of water (
      
      
      
      , -18 Da) from the C4-hydroxyl group is the dominant, low-energy pathway, generating a stable dihydroquinoline cation.
    • Secondary Product (Qualifier):

      
       147.2. Subsequent loss of the methyl group (-15 Da) from the methoxy substituent or direct loss of methanol (
      
      
      
      , -32 Da) to
      
      
      148.2 depending on collision energy.

Experimental Protocol

Materials & Reagents[1][2]
  • Analyte: this compound (Custom synthesis or high-purity standard >98%).

  • Internal Standard (IS): 6-Methoxy-quinoline (structural analog) or deuterated 6-MTHQ-4-ol-d3 (preferred).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is selected for high throughput. Liquid-Liquid Extraction (LLE) with Ethyl Acetate is an alternative if cleaner extracts are required.

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate or 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g (plate) or 10,000 x g (tube) for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilute: Add 150 µL of Water (0.1% FA) to match initial mobile phase composition (reduces solvent effects).

LC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterSetting
Column Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Gradient 0-0.5 min: 5% B (Hold)0.5-3.0 min: 5% -> 90% B3.0-4.0 min: 90% B (Wash)4.0-4.1 min: 90% -> 5% B4.1-6.0 min: 5% B (Re-equilibrate)

Table 2: MS/MS Source Parameters (Sciex 6500+ / Agilent 6495 equivalent)

ParameterSetting
Ion Source ESI Positive
Spray Voltage 4500 V
Gas Temp 350°C
Curtain Gas 35 psi
MRM 1 (Quant) 180.2 -> 162.2 (CE: 20 eV)
MRM 2 (Qual) 180.2 -> 147.2 (CE: 35 eV)
Dwell Time 50 ms

Method Validation Framework

This method must be validated according to FDA M10 Bioanalytical Method Validation guidelines [1].

  • Selectivity: Analyze 6 blank matrix lots. No interference >20% of LLOQ area at retention time (~2.4 min).

  • Linearity: 1.0 ng/mL to 1000 ng/mL. Fit: Linear

    
     weighting.
    
  • Accuracy & Precision:

    • Within-run & Between-run CV% must be <15% (20% at LLOQ).

    • QC levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

  • Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spikes. Normalize with IS.

Visualizations

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the decision points for sample cleanup.

G Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Analog/Deuterated) Sample->IS_Add Prep Protein Precipitation (ACN + 0.1% FA) IS_Add->Prep Centrifuge Centrifugation (10k x g, 10 min) Prep->Centrifuge Dilution Dilution 1:1 (Water + 0.1% FA) Centrifuge->Dilution Supernatant LC HPLC Separation (Phenyl-Hexyl Column) Dilution->LC MS MS/MS Detection (ESI+ MRM 180.2->162.2) LC->MS Data Quantification (FDA M10 Criteria) MS->Data

Caption: Step-by-step bioanalytical workflow ensuring sample integrity and matrix effect minimization.

Fragmentation Pathway (Mechanistic Logic)

Understanding the fragmentation is vital for troubleshooting interferences.

Fragmentation Parent Precursor Ion [M+H]+ m/z 180.2 (Protonated 6-MTHQ-4-ol) Transition1 Loss of H2O (-18 Da) Elimination at C4 Parent->Transition1 Product1 Quantifier Ion m/z 162.2 (Dihydroquinoline cation) Transition1->Product1 Dominant Path (20eV) Transition2 Loss of Methyl (-15 Da) Product1->Transition2 Product2 Qualifier Ion m/z 147.2 (Demethylated core) Transition2->Product2 High Energy (35eV)

Caption: Proposed ESI+ fragmentation pathway for 6-MTHQ-4-ol used for MRM transition selection.

Troubleshooting & Optimization

  • Peak Tailing: If asymmetry > 1.5, increase buffer concentration (e.g., 5mM Ammonium Formate) in the mobile phase, but ensure pH remains acidic (< 4.0).

  • Carryover: Due to the basic nature of the analyte, it may stick to the injector needle. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

  • Sensitivity Loss: Check the ESI capillary for salt buildup. Since PPT is used, phospholipids may accumulate on the column. Implement a divert valve to send the first 1.0 min and the final wash (3.0–4.0 min) to waste.

References

  • U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Available at: [Link]

  • Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry.[2] Available at: [Link]

  • National Institutes of Health (PubChem). 6-Methoxy-1,2,3,4-tetrahydroquinoline Compound Summary. (Structural analog reference). Available at: [Link]

Sources

Animal models for testing 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Executive Summary & Therapeutic Rationale

This compound (hereafter 6-MeO-THQ-4-ol ) represents a privileged pharmacophore in medicinal chemistry.[1] While the quinoline core is historically associated with antimalarial activity (e.g., Quinine, Primaquine), the tetrahydroquinoline scaffold has emerged as a potent microtubule-destabilizing agent.

Recent structure-activity relationship (SAR) studies indicate that 6-methoxy-substituted tetrahydroquinolines bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing mitotic arrest in rapidly dividing cells.[1] The C4-hydroxyl (4-ol) moiety is critical for hydrogen bonding within the tubulin pocket and improving aqueous solubility compared to its ketone precursors.[1]

This guide details the in vivo efficacy testing of 6-MeO-THQ-4-ol, focusing on two distinct therapeutic indications:

  • Primary Indication: Solid Tumor Oncology (Tubulin Inhibition).[1]

  • Secondary Indication: Antimalarial Activity (Heme Polymerization Inhibition).[1]

Mechanism of Action (MOA) & Pathway Visualization

Understanding the molecular target is prerequisite to selecting the correct animal model.[1] 6-MeO-THQ-4-ol acts as a Microtubule Destabilizing Agent (MDA) .[1] Unlike taxanes (which stabilize microtubules), this compound prevents the assembly of


-tubulin heterodimers.

Figure 1: Mechanism of Action – Tubulin Destabilization Pathway

MOA_Pathway Compound 6-MeO-THQ-4-ol Target Tubulin Heterodimer (Colchicine Binding Site) Compound->Target Binds with high affinity Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Prevents microtubule assembly Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Disrupts mitotic spindle Outcome Apoptosis (Caspase-3 Activation) Effect2->Outcome Mitotic catastrophe MDR P-gp Efflux Pump (Low Affinity) MDR->Compound Evasion (Compound is poor substrate)

Caption: 6-MeO-THQ-4-ol binds the colchicine site, bypassing P-gp efflux pumps often responsible for Taxol resistance.[1]

Protocol A: Antitumor Efficacy in Xenograft Models

Objective: To determine tumor growth inhibition (TGI) in human tumor xenografts. Model Selection: A549 (Non-small cell lung cancer) or KBvin (MDR-positive epidermal carcinoma) .[1] The KBvin line is recommended to demonstrate efficacy against multidrug-resistant tumors, a key advantage of this scaffold.

Experimental Design
ParameterSpecificationRationale
Species/Strain BALB/c nu/nu (Athymic Nude Mice)T-cell deficiency prevents rejection of human tumor cells.[1]
Sex/Age Female, 6–8 weeksStandardizes hormonal influence; manageable size for dosing.
Group Size

per group
Sufficient power for statistical significance (

).
Route Intraperitoneal (IP) or Oral Gavage (PO)IP is preferred for initial efficacy to maximize bioavailability; PO for late-stage.[1]
Vehicle 10% DMSO + 10% Tween 80 + 80% SalineSolubilizes the lipophilic quinoline core.[1]
Step-by-Step Procedure
  • Cell Preparation:

    • Culture A549 or KBvin cells in RPMI-1640 medium supplemented with 10% FBS.

    • Harvest cells in log phase (70–80% confluence).

    • Resuspend in PBS mixed 1:1 with Matrigel (Corning) to a concentration of

      
       cells/100 µL.
      
  • Inoculation:

    • Anesthetize mice (Isoflurane: 3% induction, 1.5% maintenance).[1]

    • Inject 100 µL of cell suspension subcutaneously (SC) into the right flank.

    • Wait Period: Monitor tumor growth daily.[1] Initiate treatment when mean tumor volume (TV) reaches 100–150 mm³ (approx. 10–14 days).[1]

  • Treatment Regimen:

    • Randomize mice into 4 groups based on tumor volume (to ensure equal starting baselines).

    • Group 1: Vehicle Control (Daily).

    • Group 2: Positive Control (Combretastatin A-4, 20 mg/kg, IP, every 2 days).[1]

    • Group 3: 6-MeO-THQ-4-ol (Low Dose: 15 mg/kg, Daily).[1]

    • Group 4: 6-MeO-THQ-4-ol (High Dose: 30 mg/kg, Daily).[1]

  • Data Collection:

    • Measure tumor dimensions (Length

      
       and Width 
      
      
      
      ) every 3 days using digital calipers.
    • Calculate Tumor Volume:

      
      .[1]
      
    • Weigh mice every 3 days to monitor toxicity (body weight loss >20% requires euthanasia).

  • Endpoint Analysis:

    • Sacrifice mice at Day 21 post-treatment initiation.

    • Excise tumors and weigh them.[1]

    • Histology: Fix tumor sections in formalin for IHC staining (Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).[1]

Protocol B: Antimalarial Efficacy (Peters' 4-Day Test)

Objective: To assess the reduction of parasitemia in vivo, leveraging the 6-methoxy-quinoline homology to quinine. Model Selection: Plasmodium berghei ANKA infection in Swiss Albino mice.[1]

Experimental Design
ParameterSpecification
Host Swiss Albino Mice (Male, 20–25g)
Parasite Plasmodium berghei ANKA (Chloroquine-sensitive)
Inoculum

infected erythrocytes (iRBCs)
Route Intraperitoneal (Inoculation); Oral (Treatment)
Step-by-Step Procedure
  • Infection (Day 0):

    • Passage parasites in a donor mouse until parasitemia reaches 20–30%.

    • Collect blood via cardiac puncture into heparinized tubes.

    • Dilute blood with PBS to

      
       iRBCs per 0.2 mL.[1]
      
    • Inject 0.2 mL IP into experimental mice.[1]

  • Treatment (Day 0–3):

    • Administer 6-MeO-THQ-4-ol via oral gavage 2 hours post-infection (Day 0) and then every 24 hours for 3 consecutive days (Days 1, 2, 3).[1]

    • Dose Range: 10, 25, 50 mg/kg.

    • Control: Chloroquine (10 mg/kg) as positive control.[1]

  • Evaluation (Day 4):

    • Prepare thin blood smears from tail blood on Day 4 (24h after last dose).

    • Fix with methanol and stain with 10% Giemsa (pH 7.2) for 20 mins.

    • Microscopy: Count infected RBCs per 1,000 total RBCs.

  • Calculation:

    
    [1]
    

Safety & Toxicology (Self-Validating Check)

Before efficacy trials, a Maximum Tolerated Dose (MTD) study is mandatory. 6-methoxy-tetrahydroquinolines can exhibit cardiovascular toxicity (hERG channel inhibition) due to their structural similarity to quinidine.

Safety Workflow:

  • Single Dose Escalation: Administer 10, 30, 100 mg/kg to 3 mice/group.

  • Observation: Monitor for 48 hours. Signs of neurotoxicity (tremors, ataxia) or cardiotoxicity (lethargy, cyanosis) define the upper limit.[1]

  • Stop Rule: If body weight loss >15% within 3 days, the dose is toxic.

References

  • Wang, X. et al. (2013). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin.[1][2] Journal of Medicinal Chemistry.[1]

  • Li, Y. et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][3][4][5]

  • Fidock, D.A. et al. (2004). Antimalarial drug discovery: efficacy models for compound screening.[1] Nature Reviews Drug Discovery.[1]

  • National Cancer Institute (NCI). In Vivo Xenograft Protocols.[1] NCI Developmental Therapeutics Program.[1][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-tetrahydroquinolines (4-OH-THQs). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that address specific, real-world experimental challenges. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve current and future synthetic hurdles.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is essential. When a reaction does not proceed as expected, a logical diagnostic workflow can quickly identify the root cause.

G start Unexpected Reaction Outcome (Low Yield, Byproducts) check_sm 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) check_sm->analyze_crude If SMs are pure identify_bp 3. Identify Byproduct Structures analyze_crude->identify_bp consult_faq 4. Consult Specific FAQ Below (e.g., Oxidation, Regioselectivity) identify_bp->consult_faq optimize 5. Implement Recommended Protocol & Monitor Reaction consult_faq->optimize G cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+2] Cycloaddition Aniline Aniline Imine Imine intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine SideReaction1 Aldehyde Self-Condensation Aldehyde->SideReaction1 THQ Tetrahydroquinoline Product Imine->THQ [Catalyst] Alkene Electron-Rich Alkene Alkene->THQ SideReaction2 Oxidation to Quinoline THQ->SideReaction2

Caption: Key steps and potential side reactions in a Povarov-type MCR.

Protocols Section

Protocol 1: General Procedure for Reactions Under Inert Atmosphere

This protocol is designed to minimize oxidation-related side reactions.

A. Deoxygenation of Solvent:

  • Choose a suitable method:

    • Sparging (for most solvents): Bubble argon or nitrogen gas through the solvent via a long needle or glass frit for at least 30 minutes.

    • Freeze-Pump-Thaw (for low-boiling point solvents): Freeze the solvent using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.

  • Store the deoxygenated solvent over molecular sieves under a positive pressure of inert gas.

B. Reaction Setup:

  • Flame-dry the glassware: Assemble the reaction flask, condenser, and any other glassware. Heat thoroughly with a heat gun under a high vacuum and then allow to cool under a stream of argon or nitrogen.

  • Add Reagents: Add solid reagents to the cooled flask under a positive flow of inert gas.

  • Add Solvents/Liquid Reagents: Use gas-tight syringes or cannulas to transfer the deoxygenated solvent and any liquid reagents to the reaction flask.

  • Maintain Atmosphere: Ensure the reaction is kept under a positive pressure of inert gas for its entire duration, typically by using a balloon filled with argon or nitrogen connected to the top of the condenser.

  • Work-up: When the reaction is complete, quench it at a low temperature (if necessary) before exposing it to the atmosphere.

References

  • Piña, J., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Valdman, A. V., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using Domino Reactions. Molecules. [Link]

  • Káncz, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Cordeiro, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry. [Link]

  • El-borai, M. A., et al. (2023). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. (Provides a collection of recent literature). [Link]

  • Eller, K., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. [Link]

  • Surrey, A. R., & Hammer, H. F. (1951). Preparation of 4-hydroxyquinoline compounds.
  • Ohta, S., et al. (1995). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. HETEROCYCLES. [Link]

  • Sarpong, R., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). The Journal of Organic Chemistry. [Link]

  • Akiyama, T., et al. (2012). Product-selectivity control by the nature of the catalyst: Lewis acid-catalyzed selective formation of ring-fused tetrahydroquinolines and tetrahydroazepines via intramolecular redox reaction. Chemical Communications. [Link]

  • Domínguez, G., et al. (2006). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]

  • Denisov, E. T., & Denisova, T. G. (2020). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Request PDF. [Link]

  • Wikipedia. Tetrahydroquinoline. [Link]

  • Schmidt, S., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules. [Link]

  • Sarpong, R., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). Semantic Scholar. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Valdman, A. V., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • Asif, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • El-fak-Allah, E. M., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices. [Link]

  • Li, X., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

Technical Support Center: Analytical Method Refinement for 1,2,3,4-Tetrahydroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: 1,2,3,4-Tetrahydroquinolin-6-ol (6-OH-THQ) | CAS: 54012-73-6 Context: Metabolite quantification, impurity profiling, and stability indicating methods.[1][2]

Introduction

Welcome to the technical support hub for 1,2,3,4-Tetrahydroquinolin-6-ol (6-OH-THQ) . This molecule presents a unique "dual-threat" challenge in analytical chemistry: it possesses a phenolic hydroxyl group (susceptible to oxidation) and a cyclic secondary amine (prone to silanol interactions and peak tailing).[1][2]

This guide moves beyond generic protocols. We address the causality of analytical failures—why your recovery drops after 4 hours, or why your peak shape degrades over the lifetime of a column.

Module 1: Sample Stability & Handling (Critical)

The Issue: Users frequently report "disappearing" analytes in processed samples. The Cause: 6-OH-THQ is an electron-rich aromatic system.[1][2] The ortho or para position relative to the amine/hydroxyl groups is highly susceptible to oxidative coupling or conversion to quinoid-like structures (quinone imines) upon exposure to light and air, especially at neutral/basic pH.

Protocol: The "Antioxidant Shield" Extraction

Do not rely on standard EDTA plasma preparation alone.

  • Collection: Pre-charge collection tubes with Ascorbic Acid (0.1% final concentration) or Sodium Metabisulfite .[1][2] This acts as a sacrificial antioxidant.[1][2]

  • pH Control: Immediately acidify plasma/supernatant to pH < 4.0 .

    • Reasoning: Protonating the amine (pKa ~5.0) and keeping the phenol (pKa ~10) neutral reduces the electron density of the ring, significantly slowing oxidation rates.

  • Temperature: Process on ice. Autosampler must be set to 4°C.[1][2]

FAQ: Stability

Q: My stock solution turned pink/brown overnight. Is it usable? A: No. Color change indicates the formation of quinoid oxidation products.[1] Discard immediately. Prepare fresh stocks in amber glass vials using degassed methanol containing 0.1% formic acid.

Module 2: Sample Preparation Strategies

Decision Matrix:

  • High Throughput (Discovery): Protein Precipitation (PPT).

  • High Sensitivity (GLP/Clinical): Mixed-Mode Cation Exchange (MCX) SPE.[1][2]

Recommended Protocol: Mixed-Mode Cation Exchange (SPE)

Why MCX? 6-OH-THQ contains a basic nitrogen.[1][2] By using a cation exchange mechanism, you can wash away neutral interferences (lipids, neutral phenols) with 100% organic solvent while the analyte remains locked to the sorbent.

StepSolvent/BufferMechanistic Insight
Condition Methanol -> WaterActivates sorbent pores.[1][2]
Load Sample (acidified, pH ~3)Analyte is positively charged (R2-NH2+); binds to sulfonate groups on sorbent.[1][2]
Wash 1 2% Formic Acid in WaterRemoves proteins and salts.[1][2]
Wash 2 100% MethanolCritical Step: Removes neutral matrix components.[1][2] Analyte stays bound due to ionic interaction.[1][2]
Elute 5% NH4OH in MethanolpH shift (>10) deprotonates the amine, breaking the ionic bond and releasing the analyte.
Module 3: Chromatographic Refinement (LC-MS/MS)

The Issue: Severe peak tailing. The Cause: The secondary amine interacts with residual silanol groups (Si-OH) on the silica backbone of the column.

Column Selection Strategy

Do not use standard C18 columns unless they are "Base Deactivated."

  • Primary Choice: Charged Surface Hybrid (CSH) C18 or Biphenyl .[1][2]

    • Why: CSH particles have a low-level surface charge that repels protonated amines, ensuring sharp peaks.[1][2] Biphenyl phases offer enhanced pi-pi selectivity for the aromatic ring.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate .[1][2][3]

    • Why: The ammonium ions act as "decoys," competing with the analyte for any remaining active sites on the column.

MS/MS Acquisition Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1][2] The amine protonates readily [M+H]+ = 150.1.[2]

  • Precursor Ion: m/z 150.1[1][2]

  • Suggested Transitions:

    • Quantifier: 150.1 → 133.1 (Loss of NH3, typical for cyclic amines).[1][2]

    • Qualifier: 150.1 → 122.1 (Loss of CO, typical for phenols).[1][2]

    • Note: Optimize collision energy (CE) for your specific platform (Start range: 15-30 eV).[1][2]

Module 4: Visualization & Logic Flows
Figure 1: Method Development Decision Tree

This diagram guides you through the selection of the extraction method based on your sensitivity requirements and available equipment.

SamplePrepLogic Start Start: Biological Matrix (Plasma/Tissue) Sensitivity Required Sensitivity? Start->Sensitivity HighSens High (< 1 ng/mL) Sensitivity->HighSens Trace Analysis LowSens Moderate (> 10 ng/mL) Sensitivity->LowSens Discovery/Screening SPE Solid Phase Extraction (SPE) Type: Mixed-Mode Cation (MCX) HighSens->SPE Preferred LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate @ pH 9 HighSens->LLE Alternative PPT Protein Precipitation (PPT) Solvent: Acetonitrile (1:3) LowSens->PPT Dirty Dirty Extract (High Matrix Effect) PPT->Dirty Clean Clean Extract (Low Matrix Effect) SPE->Clean LLE->Clean Divert to Waste\n(First 1.5 min of LC) Divert to Waste (First 1.5 min of LC) Dirty->Divert to Waste\n(First 1.5 min of LC)

Caption: Decision logic for sample preparation. MCX SPE is recommended for trace analysis to eliminate matrix effects common with phenolic amines.[2]

Figure 2: Troubleshooting Peak Tailing

A systematic approach to resolving the most common chromatographic failure mode for this analyte.

TailingFix Problem Issue: Peak Tailing (Asymmetry > 1.5) Check1 Check Mobile Phase pH Problem->Check1 Action1 Ensure pH < 3.0 (Add Formic Acid) Check1->Action1 If Neutral Check2 Check Buffer Strength Check1->Check2 If Acidic Action2 Add 5-10mM Ammonium Formate Check2->Action2 If Low Ionic Strength Check3 Check Column Type Check2->Check3 If Buffer OK Action3 Switch to CSH C18 or Biphenyl Check3->Action3

Caption: Step-by-step troubleshooting workflow for resolving peak tailing caused by secondary amine-silanol interactions.

References
  • BenchChem. (2025).[1][2][4] Refinement of analytical methods for 1,2,3,4-Tetrahydroquinolin-6-ol detection. Retrieved from [2]

  • Inoue, H., et al. (2008).[1][2][5] Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography. Journal of Chromatography B. Retrieved from

  • Waters Corporation. (2023).[1][2] Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. Retrieved from [1][2]

  • Igarashi, K., et al. (2023).[1][2][6] Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) in biological samples using LC-MS/MS. Medical Mass Spectrometry. Retrieved from [1][2]

  • Spivia, W. R., et al. (2021).[1][2] Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technical Overview. Retrieved from

Sources

Validation & Comparative

A Head-to-Head Comparison of Synthetic Routes to 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific derivative, 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol, serves as a crucial intermediate in the synthesis of novel therapeutics. Its strategic functionalization at the 4-position with a hydroxyl group, combined with the electron-donating methoxy group on the benzene ring, makes it a versatile building block for drug discovery and development. This guide provides a head-to-head comparison of two distinct synthetic strategies for its preparation, offering insights into the practical considerations for researchers in both academic and industrial settings.

Route 1: Multi-step Synthesis from p-Anisidine via Skraup Reaction and Subsequent Functionalization

This classic and linear approach builds the quinoline core from a readily available starting material, p-anisidine, followed by a series of functional group manipulations to arrive at the target molecule.

Workflow for Route 1

Route 1 p_anisidine p-Anisidine methoxyquinoline 6-Methoxyquinoline p_anisidine->methoxyquinoline Skraup Reaction quinolone 6-Methoxyquinolin-4(1H)-one methoxyquinoline->quinolone Oxidation final_product This compound quinolone->final_product Reduction

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 6-Methoxyquinoline via Skraup Reaction

The Skraup synthesis is a well-established method for the preparation of quinolines.[2][3] It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and sulfuric acid.[3] A modified, safer protocol is often employed to control the exothermic nature of the reaction.[4][5]

  • Reaction Setup: In a well-ventilated fume hood, a multi-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagents:

    • p-Anisidine

    • Glycerol

    • p-Nitrotoluene (oxidizing agent)

    • Concentrated Sulfuric Acid

    • Ferrous sulfate (optional, to moderate the reaction)[3]

  • Procedure:

    • p-Anisidine, glycerol, and p-nitrotoluene are charged into the reaction flask.

    • Concentrated sulfuric acid is added slowly and cautiously with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored.

    • The mixture is heated to reflux for several hours.

    • After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

    • The crude 6-methoxyquinoline is then purified by steam distillation or column chromatography.

Step 2: Oxidation to 6-Methoxyquinolin-4(1H)-one

The conversion of 6-methoxyquinoline to its corresponding 4-quinolone is a critical step. While direct oxidation can be challenging, this transformation is conceptually achievable through various methods, though specific high-yield protocols for this substrate are not readily found in the literature. One plausible approach involves N-oxidation followed by rearrangement.

  • Conceptual Procedure:

    • N-Oxidation: 6-Methoxyquinoline is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form the corresponding N-oxide.

    • Rearrangement: The N-oxide is then rearranged to the 4-hydroxyquinoline (the tautomer of the 4-quinolone) by treatment with acetic anhydride followed by hydrolysis, or by other rearrangement methods.

Step 3: Reduction to this compound

The final step involves the reduction of both the heterocyclic ring and the ketone functionality. This can be achieved in a single step using a powerful reducing agent or in a two-step sequence. A one-step catalytic hydrogenation is often preferred for its efficiency.

  • Reaction Setup: A high-pressure hydrogenation vessel (autoclave) is typically used.

  • Reagents:

    • 6-Methoxyquinolin-4(1H)-one

    • Catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or a Ruthenium-based catalyst)[6][7]

    • Solvent (e.g., Ethanol, Methanol, Acetic Acid)

    • Hydrogen gas (H₂)

  • Procedure:

    • The 6-methoxyquinolin-4(1H)-one is dissolved in a suitable solvent and the catalyst is added.

    • The mixture is subjected to hydrogenation at elevated pressure and temperature.

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Alternatively, a two-step reduction can be employed:

  • Reduction of the Ketone: Sodium borohydride (NaBH₄) can be used to selectively reduce the ketone to a hydroxyl group, yielding 6-methoxy-1H-quinolin-4-ol.[8][9][10]

  • Reduction of the Heterocycle: The resulting intermediate can then be subjected to catalytic hydrogenation to reduce the quinoline ring to the tetrahydroquinoline.

Route 2: Convergent Synthesis via Combes Reaction

The Combes synthesis offers a more convergent approach, constructing the quinoline ring with the desired substitution pattern in a single cyclization step.[11][12][13][14] This route avoids the multi-step functional group manipulations of Route 1.

Workflow for Route 2

Route 2 p_anisidine p-Anisidine substituted_quinoline Substituted 6-Methoxyquinoline p_anisidine->substituted_quinoline diketone β-Diketone (e.g., Acetylacetone) diketone->substituted_quinoline Combes Synthesis final_product This compound substituted_quinoline->final_product Reduction

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of a Substituted 6-Methoxyquinoline via Combes Reaction

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[11][13] By choosing the appropriate β-diketone, one can introduce substituents at the 2- and 4-positions of the quinoline ring. For the synthesis of a precursor to the target molecule, reacting p-anisidine with a suitable β-diketone is a key step.

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser.

  • Reagents:

    • p-Anisidine

    • A suitable β-diketone (e.g., acetylacetone to yield 2,4-dimethyl-6-methoxyquinoline)

    • Acid catalyst (e.g., concentrated Sulfuric Acid, Polyphosphoric Acid)

  • Procedure:

    • p-Anisidine and the β-diketone are mixed.

    • The acid catalyst is added, and the mixture is heated.

    • The reaction proceeds through the formation of an enamine intermediate, which then cyclizes and dehydrates to form the quinoline ring.[11]

    • Workup involves neutralization and purification of the resulting substituted 6-methoxyquinoline.

Step 2: Reduction to this compound

This step would involve the reduction of the quinoline ring and potentially a substituent at the 4-position. If a methyl group is at the 4-position from the Combes synthesis, this route would not directly lead to the desired 4-ol. A different β-dicarbonyl compound would be required in the Combes reaction to install a group that can be converted to a hydroxyl group.

Alternatively, if a precursor like 4-hydroxy-6-methoxyquinoline could be synthesized via a related reaction like the Conrad-Limpach synthesis, then a single reduction step would yield the final product.

Head-to-Head Comparison

ParameterRoute 1: Multi-step from p-AnisidineRoute 2: Convergent via Combes Reaction
Starting Materials p-Anisidine, Glycerol, Oxidizing Agentp-Anisidine, β-Diketone
Number of Steps 3 (potentially more with intermediate purifications)2 (conceptually)
Overall Yield Likely moderate due to multiple steps.Potentially higher if a suitable β-diketone is available.
Scalability Skraup reaction can be hazardous and difficult to scale.[3]Combes synthesis is generally more amenable to scale-up.
Key Challenges The oxidation of 6-methoxyquinoline to the 4-quinolone can be low-yielding and produce side products. The Skraup reaction is highly exothermic.[3]The choice of β-diketone is crucial and may not be commercially available to directly install a 4-hydroxy precursor. Regioselectivity can be an issue with substituted anilines and asymmetric β-diketones.[13]
Advantages Utilizes a very common and inexpensive starting material. The individual reactions are well-known in organic chemistry.More convergent, potentially leading to a shorter synthesis. Avoids the hazardous Skraup reaction.

Conclusion

For the synthesis of this compound, both routes present distinct advantages and challenges.

Route 1 is a linear and well-trodden path in terms of the types of reactions employed. However, the key challenge lies in the efficient and high-yielding oxidation of 6-methoxyquinoline to the corresponding 4-quinolone. This step may require significant optimization.

Route 2 , leveraging the Combes synthesis, is more elegant and convergent on paper. Its practicality, however, hinges on the availability of a suitable β-dicarbonyl compound that would lead to the desired 4-hydroxy functionality, or a group that can be readily converted to it.

For a research setting where rapid access to the molecule is desired and starting materials are readily available, optimization of the reduction of a commercially available or easily synthesized 6-methoxy-4-quinolone derivative (a variation of Route 1) might be the most pragmatic approach. For process development and large-scale synthesis, the development of a robust and high-yielding convergent synthesis, such as a modified Combes or a related cyclization reaction (Route 2), would be more advantageous in the long run due to its potential for fewer steps and improved safety profile.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available from: [Link]

  • Doebner-Miller reaction - chemeurope.com. Available from: [Link]

  • Combes Quinoline Synthesis. Available from: [Link]

  • Doebner-Miller Reaction. In: Name Reactions in Organic Synthesis. John Wiley & Sons, Ltd; 2006:105-105.
  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega. Available from: [Link]

  • Combes synthesis of quinolines. Available from: [Link]

  • Combes quinoline synthesis - Wikipedia. Available from: [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available from: [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. Available from: [Link]

  • Combes Quinoline Synthesis PDF - Scribd. Available from: [Link]

  • Skraup reaction - Wikipedia. Available from: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available from: [Link]

  • Electrochemical oxidation of aromatic ethers. Part 6. Oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline and attempted synthesis of 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone. - Abstract - UKRI Gateway. Available from: [Link]

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC. Available from: [Link]

  • Supporting Information - DOI. Available from: [Link]

  • Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2 ... - PMC. Available from: [Link]

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. Available from: [Link]

  • How to remove methoxy group by oxidation from iso quinoline | Filo. Available from: [Link]

  • Hydrogenation Catalysts - Chemie Brunschwig. Available from: [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. Available from: [Link]

  • 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem. Available from: [Link]

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem. Available from: [Link]

  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC. Available from: [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. Available from: [Link]

  • JP2000229944A - Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.
  • 18.4: Reduction of Aldehydes and Ketones - Chemistry LibreTexts. Available from: [Link]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study - ChemRxiv. Available from: [Link]

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available from: [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available from: [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. Available from: [Link]

  • The Regio- And Stereo-Selective Reduction of Steroidal 4-en-3-ones Using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄ - PubMed. Available from: [Link]

Sources

Off-Target Profiling of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol: A Scaffold Derisking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the off-target effects of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol Content Type: Publish Comparison Guide

Executive Summary: The "Privileged" Liability

This compound (hereafter 6-MTHQ-4-ol ) represents a "privileged scaffold" in medicinal chemistry. Its structural core—a chiral, bicyclic secondary amine with an electron-rich anisole motif—serves as a critical pharmacophore in the synthesis of tubulin polymerization inhibitors, BET bromodomain inhibitors, and antimalarials.

However, the very features that make it bioactive (the basic nitrogen and lipophilic core) predispose it to specific off-target liabilities, most notably hERG channel blockage and CYP2D6 inhibition . This guide provides a rigorous framework for assessing these risks, comparing 6-MTHQ-4-ol against its aromatic and non-methoxylated analogs to validate its suitability as a lead fragment.

Comparative Analysis: The Scaffold Landscape

To understand the off-target profile of 6-MTHQ-4-ol, we must compare it to its structural neighbors. The transition from a planar quinoline to a puckered tetrahydroquinoline (THQ) drastically alters the sp3 character (Fsp3) and basicity, shifting the off-target risk from DNA intercalation (aromatic) to ion channel trapping (aliphatic amine).

Table 1: Physicochemical & Safety Profile Comparison
FeatureSubject: 6-MTHQ-4-ol Alt 1: 6-Methoxyquinoline-4-ol Alt 2: 1,2,3,4-Tetrahydroquinolin-4-ol
Structure Type Reduced (sp3 rich), ChiralAromatic (Planar), AchiralReduced, Non-substituted
pKa (Basic N) ~5.0 - 5.5 (Moderately Basic)~4.2 (Weakly Basic)~5.0
Primary Liability hERG Trapping (QT Prolongation)Genotoxicity (Intercalation)Promiscuity (Low Selectivity)
Metabolic Risk High (O-demethylation + N-oxidation)Moderate (Ring oxidation)Moderate (N-oxidation)
Solubility Moderate (Polar 4-OH helps)Low (Planar stacking)Moderate
CYP Inhibition CYP2D6 (due to basic N)CYP1A2CYP2D6

Analyst Insight: The 4-hydroxyl group in the subject molecule is a critical "safety handle." It lowers LogP compared to the deoxy-analog, reducing non-specific lipophilic binding. However, the 6-methoxy group is a "metabolic soft spot" susceptible to rapid clearance.

Critical Off-Target Pathways (Visualized)

The following diagram illustrates the tiered screening workflow required to derisk this scaffold, distinguishing between "On-Target" efficacy and "Off-Target" toxicity.

OffTargetWorkflow cluster_0 Tier 1: In Silico & Binding cluster_1 Tier 2: Functional Safety cluster_2 Tier 3: Metabolic Fate Input 6-MTHQ-4-ol (Scaffold) Docking ADMET Predictor (pKa & LogP) Input->Docking CEREP SafetyScreen44 (GPCR Panel) Docking->CEREP Pass hERG hERG Patch Clamp (Cardiotoxicity) CEREP->hERG >10µM Selectivity CYP CYP Inhibition (DDI Potential) hERG->CYP Metab Microsomal Stability (O-demethylation) CYP->Metab

Caption: Tiered derisking workflow. Tier 2 (hERG/CYP) is the critical "Go/No-Go" gate for Tetrahydroquinoline scaffolds.

Experimental Protocols for Validation

To objectively assess the off-target effects, you must employ self-validating protocols. The following methodologies are industry standards for this specific chemical class.

Protocol A: hERG Current Inhibition (Automated Patch Clamp)

Rationale: THQs are secondary amines that can become protonated at physiological pH. This cation can become "trapped" in the inner cavity of the hERG potassium channel, leading to QT prolongation (arrhythmia risk).

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Preparation: Dissolve 6-MTHQ-4-ol in DMSO (stock 10 mM). Serial dilute to test concentrations (0.1, 1, 10, 30 µM) in extracellular buffer.

  • Positive Control: E-4031 (Known hERG blocker, IC50 ~10-50 nM).

  • Procedure:

    • Establish Whole-Cell configuration (Seal resistance > 1 GΩ).

    • Apply voltage protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Perfuse 6-MTHQ-4-ol for 5 minutes until steady state.

  • Data Analysis: Calculate % inhibition of tail current amplitude.

    • Acceptance Criteria: If IC50 < 10 µM, the scaffold requires structural modification (e.g., lowering pKa or adding steric bulk near the amine).

Protocol B: CYP Inhibition & Metabolic Stability Assay

Rationale: The 6-methoxy group is a prime target for CYP2D6 and CYP3A4. Rapid metabolism leads to short half-life, while inhibition of these enzymes causes Drug-Drug Interactions (DDI).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates:

    • Test: 6-MTHQ-4-ol (1 µM).

    • Probe Substrates: Midazolam (CYP3A4), Dextromethorphan (CYP2D6).

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Incubate HLM + Substrate + 6-MTHQ-4-ol at 37°C.

    • Initiate with NADPH.

    • Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

    • Metric: Calculate Intrinsic Clearance (

      
      ).
      
    • Red Flag:

      
       > 50 µL/min/mg indicates the 6-methoxy group is too labile.
      

Mechanistic Insight: The Metabolic "Soft Spot"

The following diagram details the specific structural vulnerabilities of 6-MTHQ-4-ol that lead to off-target clearance or toxicity.

MetabolicFate cluster_tox Toxicity Mechanism Parent 6-MTHQ-4-ol (Parent) Demethyl 6-Hydroxy Analog (Inactive/Excreted) Parent->Demethyl CYP2D6 (O-Demethylation) N_Oxide N-Oxide (Polar Metabolite) Parent->N_Oxide FMO / CYP (N-Oxidation) Quinone Quinone Imine (Reactive Metabolite) Glutathione Depletion Glutathione Depletion Quinone->Glutathione Depletion Demethyl->Quinone Oxidation (Toxicity Risk!)

Caption: Metabolic pathway analysis. The conversion to Quinone Imine (via O-demethylation) represents a potential idiosyncratic toxicity risk.

Interpretation of Results & Recommendations

When assessing 6-MTHQ-4-ol, use the following benchmarks to determine if the scaffold is "Clean" or "Dirty":

ParameterTarget Value (Safe) Warning Signal Mitigation Strategy
hERG IC50 > 30 µM< 10 µMReduce basicity of N1 (e.g., acylation or urea formation).
CYP2D6 Inhibition IC50 > 10 µMIC50 < 1 µMAdd steric hindrance near the basic nitrogen.
Metabolic Stability

> 60 min

< 15 min
Replace 6-OMe with 6-F or 6-Cl (blocks metabolism but keeps electronics).
Chirality Single EnantiomerRacemic MixtureIsolate the (4R) or (4S) enantiomer; one often carries the toxicity.
Conclusion

This compound is a potent, versatile scaffold but carries inherent risks regarding hERG inhibition and metabolic instability at the 6-position. By utilizing the Automated Patch Clamp and Microsomal Stability protocols outlined above, researchers can quantify these risks early. If toxicity is observed, the primary recommendation is to replace the 6-methoxy group with a bioisostere (e.g., -CF3 or -Cl) or rigidify the amine to prevent channel trapping.

References

  • Chaube, U., et al. (2023). "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer."[1] Future Medicinal Chemistry.

  • Kuo, C-Y., et al. (2015). "Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Di Veroli, G.Y., et al. (2013). "hERG Inhibitors With Similar Potency But Different Binding Kinetics Do Not Pose the Same Proarrhythmic Risk."[2][3] Journal of Pharmacological and Toxicological Methods.

  • Mishra, B.B., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline." PubChem.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a specialized safety and operational protocol for handling 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol .

Important Safety Notice: Specific Safety Data Sheet (SDS) data for the 4-hydroxy derivative is limited in public chemical registries.[1][2][3] This guide applies the Precautionary Principle , deriving safety protocols from the closest structural analog (6-Methoxy-1,2,3,4-tetrahydroquinoline, CAS 120-15-0) and standard practices for bioactive nitrogen heterocycles.[1][2][3] Treat this compound as a Potential Irritant and Acute Toxin until experimentally verified otherwise.[1][2]

PART 1: IMMEDIATE ACTION CARD

Print this section and post it at the weighing station/fume hood.

Emergency Immediate Action
Eye Contact DO NOT RUB. Flush immediately with water for 15 minutes , holding eyelids open.[1][2][3] Seek medical attention.
Skin Contact Remove contaminated clothing.[1][2][4] Wash skin thoroughly with soap and water.[1][2] Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).[1][2]
Spill (< 5g) Evacuate area. Wear double nitrile gloves and P95/N95 respirator.[1][2] Cover with sand/vermiculite.[1][2] Scoop into a sealed waste container.
Fire Use Dry Chemical, CO₂, or Water Spray.[1][2][3] Avoid water jet (may spread the chemical).[1] Emits toxic NOₓ fumes.[1][2]

PART 2: RISK ASSESSMENT & HAZARD IDENTIFICATION

Chemical Profile
  • Compound: this compound[1][2][3][5]

  • Molecular Formula: C₁₀H₁₃NO₂[1][2][3][5]

  • Structural Class: Tetrahydroquinoline derivative (Secondary Amine + Alcohol + Ether).[1]

  • Physical State: Likely an off-white to pale yellow solid or viscous oil (based on analogs).[1][2][3]

Inferred Hazard Classification (GHS)

Based on the core structure (CAS 120-15-0) and functional group analysis:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][3]

  • Sensitization: Quinoline derivatives are known sensitizers; potential for allergic reaction upon repeated exposure.[1][2]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) STRATEGY

Do not rely on standard "lab basics." The secondary amine function allows for potential skin absorption, while the hydroxyl group increases polarity/solubility in physiological fluids.[1][2]

Hand Protection (Critical)
  • Standard Handling: Double Nitrile Gloves (0.11 mm minimum thickness per layer).[1]

    • Reasoning: Tetrahydroquinolines can permeate thin nitrile over time.[1][2] The "double glove" technique provides a sacrificial outer layer and a visual indicator of breach.[1]

  • High-Risk (Spills/Prolonged Contact): Silver Shield / Laminate Gloves .[1][2]

    • Reasoning: Provides broad-spectrum resistance against amines and aromatics where nitrile fails.[1][2]

Respiratory Protection
  • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]

  • Secondary (Outside Hood): Half-face respirator with Multi-Gas/Vapor Cartridge (Organic Vapor + Ammonia/Methylamine) .[1][3]

    • Reasoning: Standard Organic Vapor (OV) cartridges may not effectively capture amine-based vapors if the compound degrades or volatilizes.[1][2]

Eye & Body Protection[1][2][3][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of irreversible corneal damage from amine bases.[1][2]

  • Body: Lab coat (buttoned) + Long pants + Closed-toe shoes.[1][2][3] Tyvek sleeves recommended for scale-up (>10g).[1][3]

PART 4: OPERATIONAL HANDLING PROTOCOL

Step 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer if the solid is fluffy/powdery.[1][2] Static discharge can disperse the powder into the air.[1]

  • Containment: Weigh inside the fume hood using a draft shield. Do not weigh on an open bench.

  • Solvent Selection: The 4-hydroxyl group enhances solubility in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol).[1][2] Avoid non-polar solvents (Hexane) for initial dissolution.[1][2]

Step 2: Reaction Setup
  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon.[1][2]

    • Reasoning: Tetrahydroquinolines are susceptible to oxidation (forming quinolines or N-oxides) upon exposure to air, which alters potency and toxicity.[1][2][3]

  • Temperature Control: If heating is required, use a silicone oil bath or heating block.[1][2] Avoid open flames.

Step 3: Decontamination of Glassware
  • Rinse 1: Rinse glassware with a dilute acid (e.g., 1M HCl) inside the hood.[1][2]

    • Mechanism:[1][2][3][6][7] Protonates the amine nitrogen, converting the lipophilic free base into a water-soluble salt, significantly reducing volatility and dermal absorption risk.[1][2][3]

  • Rinse 2: Follow with water and acetone.

  • Wash: Standard detergent wash.[1][2]

PART 5: DECISION LOGIC FOR HANDLING

The following diagram outlines the decision process for selecting PPE and handling procedures based on the operation scale and state.

G Start Start: Handling 6-Methoxy-1,2,3,4- tetrahydroquinolin-4-ol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid QuantityCheck Quantity > 100mg? Solid->QuantityCheck SolutionHandling Solution Handling: - Use Syringe/Septum - Avoid Open Pouring Liquid->SolutionHandling HighRisk High Risk Protocol: - Fume Hood MANDATORY - Double Nitrile Gloves - Anti-static Gun QuantityCheck->HighRisk Yes LowRisk Standard Protocol: - Fume Hood Recommended - Single Nitrile Gloves - Draft Shield QuantityCheck->LowRisk No SpillCheck Spill Occurred? HighRisk->SpillCheck LowRisk->SpillCheck SolutionHandling->SpillCheck Decon Decon Strategy: 1. Acid Rinse (1M HCl) 2. Water Rinse 3. Solvent Rinse SpillCheck->Decon Cleanup

Figure 1: Decision logic for selecting safety protocols based on physical state and quantity.

PART 6: WASTE DISPOSAL PLAN

Compliance with local environmental regulations (RCRA in US, REACH in EU) is mandatory.[1][2]

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1][2][3]Hazardous Solid Waste (Toxic). Double-bag in polyethylene bags.[1][2] Label as "Toxic Solid - Quinoline Derivative."[1][2]
Liquid Waste A Mother liquors, reaction solvents (non-halogenated).[1][2]High BTU / Organic Waste. Do not mix with oxidizers (e.g., Nitric acid).[1][2]
Liquid Waste B Aqueous washes (Acidic rinses).[1]Aqueous Toxic Waste. Neutralize to pH 7 before disposal if local regulations permit, otherwise dispose as aqueous hazardous waste.[1][2]
Sharps Contaminated needles/syringes.[1][2]Biohazard/Sharps Bin. Do not recap needles.

REFERENCES

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1][2] [Link][1][2][3]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][2] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.